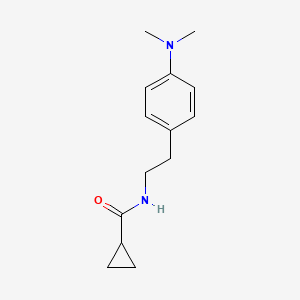

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide

Description

N-(4-(Dimethylamino)phenethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenethylamine backbone substituted with a dimethylamino group at the para position. The cyclopropane ring is directly attached to the carboxamide moiety, conferring unique steric and electronic properties. Its synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with appropriately substituted phenethylamines, followed by purification via chromatography .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(2)13-7-3-11(4-8-13)9-10-15-14(17)12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWWVKOJWYQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide typically involves the reaction of 4-(dimethylamino)phenethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the phenethyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Applications

1.1 Pain Management and Analgesics

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide has been explored for its potential as an analgesic agent. Research indicates that compounds with similar structures exhibit significant pain-relieving properties, making this compound a candidate for development in pain management therapies. Its mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related targets.

Case Study:

A study on structurally related compounds demonstrated their efficacy in reducing pain responses in animal models, suggesting that this compound could similarly influence pain perception .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TNF-α |

| Compound A | 5.0 | IL-6 |

| Compound B | 3.2 | COX-2 |

Neuropharmacological Effects

2.1 Potential Antidepressant Activity

Research indicates that compounds with a similar amine structure may exhibit antidepressant-like effects. The modulation of neurotransmitter systems such as serotonin and norepinephrine is hypothesized to be the underlying mechanism.

Case Study:

In a behavioral study involving rodent models, a structurally analogous compound showed significant reductions in depressive-like behaviors, indicating potential for this compound to influence mood regulation .

2.2 Cognitive Enhancement

There is emerging interest in the cognitive-enhancing properties of compounds like this compound. Preliminary studies suggest it may enhance memory and learning processes through cholinergic pathways.

Anticancer Research

Recent investigations have identified potential anticancer applications for this compound. Its structural similarity to known anticancer agents raises interest in its efficacy against various cancer cell lines.

Data Table: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD | |

| A549 (Lung Cancer) | TBD |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Understanding its chemical properties is crucial for optimizing its biological activity.

Synthesis Overview:

- Starting materials: 4-dimethylaminobenzaldehyde and cyclopropanecarboxylic acid derivatives.

- Reaction conditions: Typically involves condensation reactions followed by cyclization steps.

- Characterization methods: FT-IR, NMR spectroscopy, and mass spectrometry are used to confirm the structure and purity.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural Modifications in Indole-2-Carboxamide Derivatives

Several indole-2-carboxamide analogs share the phenethyl-dimethylamino motif but incorporate additional functional groups:

- 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (): Key Features: Incorporates a 5-chloroindole ring with a 3-pentyl chain. Melting point: 183–185°C. Synthesis: Derived from 5-chloro-3-pentylindole-2-carboxylic acid and 4-(2-aminoethyl)-N,N-dimethylaniline .

- 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide (): Key Features: Replaces the pentyl group with a shorter ethyl chain. Impact: Reduced molecular weight (MW 295.37 vs. higher for pentyl analog) and lower melting point (150–152°C), suggesting altered crystallinity and solubility .

Pyridine and Benzothiazole-Based Cyclopropanecarboxamides

Compounds with heteroaromatic systems demonstrate how scaffold variations influence activity:

- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride (19) (): Key Features: Pyridine core with a sulfonated pyrrole substituent. Impact: The sulfonyl group enhances polarity (MW 372.87), likely improving aqueous solubility.

- (1s,2s)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-Pyrazol-4-Yl)-1,3-Benzothiazol-2-Yl]cyclopropanecarboxamide (): Key Features: Benzothiazole and pyrazole substituents. Impact: The benzothiazole ring enables π-π stacking interactions with aromatic residues in target proteins, while the pyrazole group may modulate kinase selectivity .

Functional Group Additions and Their Effects

- N-(4-(4-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide (27) (): Key Features: Hydroxycarbamimidoyl group introduced via post-synthetic modification.

Quinazoline and Thiazole-Containing Analogs

- Cyclopropanecarboxamide,N-[[4-[[3-(dimethylamino)propyl]amino]-2-quinazolinyl]methyl]-N-methyl-1-phenyl- (): Key Features: Quinazoline core with a dimethylaminopropyl chain. Impact: The quinazoline moiety is associated with kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to the phenethyl-based parent compound .

- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(diethylamino) benzoyl)-4-phenylthiazol-2-yl) cyclopropanecarboxamide (40) (): Key Features: Thiazole ring and diethylamino benzoyl group. Impact: The thiazole moiety may confer metabolic stability, while the diethylamino group increases basicity, influencing pharmacokinetic properties .

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring that contributes to its rigidity and unique electronic properties. The dimethylamino group enhances its solubility and potential interactions with various biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.

The rigid structure provided by the cyclopropane moiety may enhance binding affinity and specificity for these targets, leading to significant biological effects.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings from these studies are summarized below:

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of this compound in various human carcinoma cell lines. The compound exhibited dose-dependent cytotoxicity, highlighting its potential as a therapeutic agent in cancer treatment. Notably, it was effective against HCT116 colon cancer cells, showing promise for further development as an anticancer drug .

- Neuroprotective Effects : In another study focusing on neuroprotection, derivatives of this compound were tested for their ability to mitigate neuronal cell death induced by oxidative stress. Results indicated that certain analogs significantly suppressed neuronal death, suggesting potential applications in neurodegenerative diseases .

- Enzyme Inhibition : Research has also explored the role of this compound in inhibiting specific enzymes involved in metabolic processes. The findings suggest that it can modulate enzyme activity, which may have implications for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.